oxepane-4-sulfonyl chloride oxepane-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1465189-77-8
VCID: VC11527455
InChI: InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2
SMILES:
Molecular Formula: C6H11ClO3S
Molecular Weight: 198.67 g/mol

oxepane-4-sulfonyl chloride

CAS No.: 1465189-77-8

Cat. No.: VC11527455

Molecular Formula: C6H11ClO3S

Molecular Weight: 198.67 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

oxepane-4-sulfonyl chloride - 1465189-77-8

Specification

CAS No. 1465189-77-8
Molecular Formula C6H11ClO3S
Molecular Weight 198.67 g/mol
IUPAC Name oxepane-4-sulfonyl chloride
Standard InChI InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2
Standard InChI Key LRPMTTMFXZOIGB-UHFFFAOYSA-N
Canonical SMILES C1CC(CCOC1)S(=O)(=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Oxepane-4-sulfonyl chloride features a seven-membered oxepane ring substituted at the 4-position with a sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}). The SMILES notation C1CC(CCOC1)S(=O)(=O)Cl\text{C1CC(CCOC1)S(=O)(=O)Cl} confirms its bicyclic ether backbone, while the InChIKey LRPMTTMFXZOIGB-UHFFFAOYSA-N\text{LRPMTTMFXZOIGB-UHFFFAOYSA-N} provides a unique identifier for computational studies. The sulfonyl chloride moiety introduces significant polarity, with a calculated topological polar surface area (TPSA) of 54.0 Ų , rendering the compound moderately soluble in polar aprotic solvents.

Spectroscopic and Collision Cross-Section Data

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior:

Adductm/zPredicted CCS (Ų)
[M+H]+199.01903139.2
[M+Na]+221.00097147.7
[M-H]-197.00447140.5
[M+Na-2H]-218.98642142.7

These values suggest a compact molecular conformation in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions. The [M+H]+\text{[M+H]+} species at m/z 199.01903 aligns with the molecular formula’s isotopic pattern, critical for mass spectrometry-based identification in complex mixtures.

Synthetic Methodologies

General Sulfonyl Chloride Synthesis

While no direct synthesis route for oxepane-4-sulfonyl chloride is documented, established methods for analogous compounds involve:

  • Sulfonic Acid Chlorination: Treatment of oxepane-4-sulfonic acid with PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2 under anhydrous conditions.

  • Ring-Expansion Strategies: Recent advances in oxepane synthesis , including Nicholas–Ferrier rearrangements and radical cyclizations, could be adapted to construct the oxepane backbone prior to sulfonation.

  • Late-Stage Functionalization: Direct sulfonation of preformed oxepane derivatives using chlorosulfonic acid, though this risks ring-opening in strained systems .

Challenges in Oxepane Functionalization

The seven-membered oxepane ring introduces unique synthetic hurdles:

  • Ring Strain: Despite oxepane’s lower strain compared to smaller rings, the sulfonyl chloride group’s bulk may induce conformational distortions affecting reactivity .

  • Regioselectivity: Achieving selective sulfonation at the 4-position requires careful control of reaction conditions to avoid polysubstitution .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

As a sulfonyl chloride, the compound serves as a precursor to sulfonamides—a pharmacophore present in >150 FDA-approved drugs . Key applications include:

  • Antimicrobial Agents: Analogous to ethane sulfonyl chloride (CAS 594-44-5) , oxepane-4-sulfonyl chloride could yield sulfonamide antibiotics with enhanced bioavailability via the oxepane ring’s improved metabolic stability.

  • Kinase Inhibitors: The oxepane scaffold’s similarity to carbohydrate motifs positions it as a candidate for ATP-competitive kinase inhibitors in oncology.

Materials Science Applications

In polymer chemistry, sulfonyl chlorides act as crosslinking agents. The oxepane ring’s flexibility could enable the synthesis of:

  • Self-Healing Elastomers: Incorporating oxepane-4-sulfonyl chloride into polythioether networks may enhance mechanical resilience.

  • Ion-Exchange Membranes: Sulfonic acid derivatives of the compound could serve as proton conductors in fuel cells .

Future Research Directions

Synthetic Optimization

  • Catalytic Asymmetric Sulfonation: Developing chiral catalysts to access enantiomerically pure sulfonamides for CNS-targeted therapeutics .

  • Continuous Flow Synthesis: Mitigating thermal degradation risks during large-scale production .

Biological Evaluation

  • ADMET Profiling: Systematic studies on the oxepane scaffold’s impact on absorption, distribution, and toxicity relative to smaller rings.

  • Target Identification: Screening against emerging targets like SARS-CoV-2 main protease (Mpro), where sulfonamides show inhibitory potential .

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